Product packaging for N-(3-bromophenyl)-2-methoxyacetamide(Cat. No.:CAS No. 430463-83-5)

N-(3-bromophenyl)-2-methoxyacetamide

Cat. No.: B184441
CAS No.: 430463-83-5
M. Wt: 244.08 g/mol
InChI Key: CWUFAQUGJVSSBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Acetamide (B32628) Derivatives in Modern Chemical Science

The acetamide functional group is a cornerstone in organic and medicinal chemistry. ontosight.ai Acetamide derivatives are integral structural motifs found in a vast array of biologically active compounds. nih.gov Their prevalence stems from the chemical stability of the amide bond and its capacity to form hydrogen bonds, which is crucial for molecular interactions with biological targets. nih.gov

In the realm of drug discovery, the acetamide scaffold is present in numerous therapeutic agents with a wide range of activities, including but not limited to, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net The versatility of the acetamide group allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules to achieve desired therapeutic effects. ontosight.ai For instance, N-substituted acetamides have been investigated for their ability to inhibit specific enzymes linked to various diseases. nih.gov

Structural Features and Academic Research Landscape of N-(3-bromophenyl)-2-methoxyacetamide

This compound is a molecule characterized by a central acetamide linkage. This core is substituted with a 3-bromophenyl group on the nitrogen atom and a methoxy (B1213986) group on the alpha-carbon of the acetyl moiety. The presence of a bromine atom, a halogen, on the phenyl ring is significant, as halogenated organic compounds are known to possess a range of biological activities. researchgate.net The substitution pattern on the aromatic ring can influence the compound's electronic properties and its interactions with biological systems.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established chemical reactions. A common method for the preparation of such N-aryl acetamides is the acylation of an aromatic amine. ncert.nic.in In this case, the reaction would likely involve the nucleophilic substitution of the amino group of 3-bromoaniline (B18343) with methoxyacetyl chloride. This reaction is a standard method for forming amide bonds. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.08 g/mol
CAS Number 430463-83-5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3

This data is compiled from computational chemical databases.

Overview of Interdisciplinary Research Avenues for this compound

Based on the structural motifs present in this compound, several potential interdisciplinary research avenues can be proposed. The presence of the bromoacetanilide (B25293) structure suggests potential applications in areas where related compounds have shown activity. For example, various bromo-substituted acetanilides have been investigated for their potential as antimicrobial and fungicidal agents. ontosight.ainih.gov

The field of materials science could also present opportunities for research. The crystalline nature of similar small organic molecules can be explored for applications in organic electronics or crystal engineering, where the precise arrangement of molecules in the solid state is crucial. mdpi.com Furthermore, the compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in agrochemicals or pharmaceuticals. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B184441 N-(3-bromophenyl)-2-methoxyacetamide CAS No. 430463-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFAQUGJVSSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358308
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430463-83-5
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of N 3 Bromophenyl 2 Methoxyacetamide

Reactivity Profiles of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring is a key site for chemical modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl bromide moiety of N-(3-bromophenyl)-2-methoxyacetamide is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Aryl Bromides This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and is intended to be illustrative of the potential reactivity of this compound.

Aryl BromideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)
Generic Aryl BromidePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water100>90
Generic Aryl Bromide4-Methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane80>95
Generic Aryl Bromide3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF90~85

Transformations Involving the Acetamide (B32628) and Methoxy (B1213986) Moieties

Oxidation and Reduction Pathways of the Functional Groups

Specific studies on the oxidation and reduction of this compound are not well-documented. However, the general reactivity of the functional groups can be considered. The amide functionality is generally resistant to oxidation under mild conditions. Strong oxidizing agents could potentially lead to degradation of the molecule. The methoxy group is also relatively stable to oxidation.

Reduction of the amide group in this compound to an amine would require strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield N-(3-bromophenyl)-2-methoxyethanamine.

Hydrolytic Stability and Amidation Reactions

Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. The amide bond in this compound is expected to be relatively stable under neutral conditions. Under acidic conditions, hydrolysis would yield 3-bromoaniline (B18343) and methoxyacetic acid. Basic hydrolysis would produce 3-bromoaniline and the salt of methoxyacetic acid. The kinetics of hydrolysis for N-aryl amides can be influenced by the electronic nature of the substituents on the aromatic ring.

Transamidation reactions, where the amide group is exchanged, are also possible but generally require harsh conditions or catalytic activation.

Investigations into Reaction Mechanisms

Detailed mechanistic investigations specifically for reactions involving this compound are scarce in the scientific literature. However, the mechanisms of the reactions it is expected to undergo are well-understood in a broader context.

For nucleophilic aromatic substitution , the mechanism would likely follow the established SNAr pathway, proceeding through a Meisenheimer intermediate if appropriate activating groups were present. The stability of this intermediate would be the determining factor for the reaction rate.

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, as previously described. The rate-limiting step can vary depending on the specific substrates and reaction conditions.

The hydrolysis of the amide bond proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Further computational and experimental studies would be necessary to elucidate the specific mechanistic nuances and reactivity profiles of this compound.

Elucidation of Reaction Pathways through Intermediate Analysis

No published studies were found that detail the isolation, characterization, or spectroscopic analysis of reaction intermediates involved in the synthesis or subsequent reactions of this compound. Research in this area is essential for understanding the step-by-step process of its chemical transformations.

Computational Approaches to Reaction Mechanism Elucidation

There is no evidence of computational studies, such as Density Functional Theory (DFT) calculations or other quantum chemical methods, being applied to model the reaction mechanisms of this compound. Such studies would provide valuable insights into the energetics, transition states, and electronic factors governing its reactivity.

Computational and Theoretical Investigations of N 3 Bromophenyl 2 Methoxyacetamide

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

No published studies were found that performed Density Functional Theory (DFT) calculations on N-(3-bromophenyl)-2-methoxyacetamide. Consequently, data for the following subsections are unavailable.

There are no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for understanding the molecule's electronic properties and kinetic stability.

Information on the charge distribution and Molecular Electrostatic Potential (ESP) maps for this compound is not available in existing literature. ESP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Without foundational HOMO and LUMO energy values, the calculation and analysis of global reactivity descriptors such as chemical potential (μ), global hardness (η), and the electrophilicity index (ω) for this compound cannot be performed.

There are no computational studies that report the theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra for this compound.

Molecular Modeling and Dynamics Simulations

No molecular modeling or simulation studies focused on the conformational analysis or the relative stability of different conformers of this compound have been published.

Despite a comprehensive search for computational and theoretical investigations, no specific studies focusing on the chemical compound this compound were identified. Research detailing this molecule's ligand-target interaction dynamics, residence times, the influence of solvent effects on its molecular behavior, or its structure-activity relationships through computational methods is not available in the public domain based on the conducted searches.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis for the following sections is not possible:

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Modeling of Substituent Effects on Molecular Interactions

Without dedicated scholarly research on this compound, any attempt to provide the requested detailed and scientifically accurate content would be speculative and would not adhere to the required standards of factual reporting.

Spectroscopic and Structural Characterization for Academic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within N-(3-bromophenyl)-2-methoxyacetamide.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

While specific experimental spectra for this compound are not publicly available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as N-phenylacetamide and its substituted derivatives.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the 3-bromophenyl ring, the methylene (B1212753) (-CH₂) protons of the acetamide (B32628) group, the methoxy (B1213986) (-OCH₃) protons, and the amide (NH) proton.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would appear in the typical aromatic region (δ 7.0-8.0 ppm). Due to the meta-substitution pattern, complex splitting patterns (multiplets) are expected. The proton situated between the two electron-withdrawing groups (bromo and acetamido) would likely resonate at the highest frequency (downfield).

Amide Proton: The N-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Methylene Protons: The -CH₂- protons adjacent to the carbonyl group and the methoxy group would likely appear as a singlet around δ 4.0 ppm.

Methoxy Protons: The -OCH₃ protons are expected to be the most shielded, appearing as a sharp singlet at a lower chemical shift (upfield), typically around δ 3.4 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide complementary information, showing a unique signal for each chemically distinct carbon atom.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 168-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the nitrogen (C-N) would also have a characteristic chemical shift.

Aliphatic Carbons: The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) would appear in the upfield region of the spectrum.

These predicted values, when compared with experimentally obtained spectra, serve to confirm the successful synthesis and structural integrity of the target molecule.

Advanced NMR Techniques for Stereochemical and Conformational Insights

Due to the presence of a rotatable amide bond (C-N), this compound can exist in different conformations, primarily the cis (E) and trans (Z) rotamers. The rotation around this bond is often restricted at room temperature, which can lead to the observation of two distinct sets of signals in the NMR spectra, corresponding to the different conformers present in solution.

Advanced NMR techniques are instrumental in studying such dynamic processes and confirming spatial relationships:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are in close proximity. NOESY would be critical in establishing the preferred conformation (cis or trans) by identifying correlations between the amide N-H proton and either the methylene protons or the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, facilitating unambiguous assignment of both ¹H and ¹³C spectra.

These advanced methods provide a deeper understanding of the molecule's three-dimensional structure and conformational dynamics in solution, which can be crucial for understanding its chemical behavior.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Both FT-IR and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display prominent absorption bands that confirm the key structural features:

N-H Stretch: A sharp peak in the region of 3300-3250 cm⁻¹ corresponds to the stretching vibration of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is found in the 1550-1510 cm⁻¹ region.

C-O Stretch: The stretching vibration of the ether C-O bond is expected in the 1250-1050 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond typically appears in the far-infrared region, usually between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in the IR, the less polar aromatic ring vibrations are often more intense in the Raman spectrum, providing a clear fingerprint for the substituted benzene ring.

The following table summarizes the expected key vibrational frequencies for the compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3250
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
C=O (Amide I)Stretch1670 - 1690
N-H Bend (Amide II)Bend/Stretch1550 - 1510
C-OStretch1250 - 1050
C-BrStretch600 - 500

Theoretical Vibrational Analysis and Correlation with Experimental Data

To achieve a more precise assignment of the observed vibrational bands, theoretical calculations based on methods like Density Functional Theory (DFT) are often employed. rasayanjournal.co.in By creating a computational model of this compound, its vibrational frequencies can be calculated ab initio.

These calculated frequencies are typically scaled by an empirical factor to correct for approximations in the theoretical method and to better match the experimental data. This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all observed bands in the FT-IR and Raman spectra, including complex vibrations involving the entire molecular skeleton. rasayanjournal.co.in Such analysis confirms the optimized molecular geometry and provides a deeper insight into the molecule's vibrational properties.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (C₉H₁₀BrNO₂), the expected monoisotopic mass is approximately 242.99 g/mol . The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon electron impact ionization (EI), the molecular ion can undergo fragmentation, breaking at its weakest bonds. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is a common pathway for amides. This would result in the formation of a fragment ion corresponding to the 3-bromophenylamino-carbonyl cation or the methoxymethyl radical.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.

Cleavage of the Amide Bond: The C-N bond can cleave, leading to fragments representing the acyl portion and the anilide portion of the molecule.

Loss of Bromine: The C-Br bond can break, leading to a fragment ion corresponding to the molecule without the bromine atom.

The major expected fragment ions are summarized in the table below.

m/z Value (for ⁷⁹Br)Possible Fragment StructureFragmentation Pathway
243 / 245[C₉H₁₀BrNO₂]⁺Molecular Ion (M⁺)
198 / 200[C₇H₆BrNO]⁺Loss of -CH₂OCH₃
171 / 173[C₆H₅Br]⁺Cleavage of amide bond
156 / 158[C₆H₄BrNH]⁺Acyl group cleavage
45[CH₂OCH₃]⁺Alpha-cleavage

Studying these fragmentation patterns allows for the confirmation of the different structural units within this compound and serves as a final check for its molecular integrity. nih.govmiamioh.edu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide a wealth of information about the molecular conformation and supramolecular assembly of this compound.

Crystal Packing and Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties, such as melting point and solubility. A thorough investigation of the crystallization conditions of this compound would be necessary to identify and characterize any potential polymorphic forms.

Biological and Mechanistic Research Applications of N 3 Bromophenyl 2 Methoxyacetamide

Investigation of Molecular Target Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For N-(3-bromophenyl)-2-methoxyacetamide and related molecules, researchers have employed a variety of techniques to identify and characterize these interactions.

In Vitro Enzyme Inhibition Studies

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, a study on a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.lookchem.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), demonstrated significant inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism.

The in vitro enzyme inhibition assays revealed that FA2 inhibited α-glucosidase and α-amylase in a dose-responsive manner. The concentration required for 50% inhibition (IC50) was determined for both enzymes, indicating a potent inhibitory effect. Kinetic studies further elucidated the mechanism of inhibition as non-competitive.

EnzymeCompoundIC50 (µM)Mode of InhibitionReference
α-GlucosidaseFA25.17 ± 0.28Non-competitive guidechem.com
α-AmylaseFA218.82 ± 0.89Non-competitive guidechem.com

These findings for a structurally related compound suggest that the N-(bromophenyl)acetamide scaffold could be a promising starting point for the design of novel enzyme inhibitors. The presence of the bromo-phenyl moiety may play a crucial role in the binding and inhibitory activity.

Receptor Binding Affinity Determination

A study evaluating a series of N-monosubstituted analogues of 8-CAC explored the impact of various aryl-containing groups on opioid receptor binding. Notably, the N-(3-bromophenethyl) analogue of 8-CAC demonstrated high binding affinity for both μ (mu) and κ (kappa) opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
N-(3-bromophenethyl) analogue of 8-CACμ1.8 nih.gov
δ35.5 nih.gov
κ0.063 nih.gov

This data suggests that the 3-bromophenyl group can contribute significantly to high-affinity receptor binding. The electronic and steric properties of the bromine atom likely influence the interaction with the receptor's binding pocket, potentially through hydrophobic and halogen bonding interactions. These findings imply that this compound could also exhibit affinity for specific receptor types, warranting further investigation through comprehensive receptor binding assays. nih.gov

Molecular Docking and Binding Pose Prediction with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its target protein at the atomic level. While specific docking studies for this compound are not prevalent, the principles of its potential interactions can be inferred from studies on its potential biomolecular targets.

Cytochrome P450 (CYP450): These enzymes are central to drug metabolism. chemicalbook.com Molecular docking studies are crucial for predicting whether a compound will be a substrate or an inhibitor of a particular CYP isoform. sigmaaldrich.comfrontiersin.org The binding of a ligand to the active site of a CYP enzyme, which contains a heme group, is influenced by factors such as shape complementarity, hydrophobicity, and hydrogen bonding. The bromophenyl and methoxyacetamide moieties of the target compound would be expected to interact with the hydrophobic and polar residues within the active site of various CYP isoforms.

GyrB complex: DNA gyrase is a validated target for antibacterial agents. The GyrB subunit contains the ATP-binding site, and inhibitors often target this pocket. lookchem.com Molecular docking studies help in designing compounds that can effectively compete with ATP binding by forming strong interactions with key residues such as Asp73 and a conserved water molecule. The acetamide group of this compound could potentially form hydrogen bonds with these key residues.

Calreticulin (CALR): This is a multifunctional protein involved in calcium homeostasis and chaperone activity. While not a typical drug target, its role in various diseases is being explored. Molecular docking could be used to identify small molecules that modulate its function.

Insulin Regulated Aminopeptidase (IRAP): IRAP is a zinc-metalloprotease implicated in cognitive and metabolic processes. mdpi.comnih.gov Docking studies of inhibitors into the active site of IRAP can guide the design of more potent and selective compounds. The methoxyacetamide portion of the target compound could potentially chelate the active site zinc ion or form hydrogen bonds with surrounding residues.

Pteridine Reductase 1 (PTR1): This enzyme is a key drug target in trypanosomatid parasites, the causative agents of diseases like leishmaniasis and sleeping sickness. google.comnbinno.com PTR1 inhibitors often mimic the binding of the natural pterin (B48896) substrates or the cofactor NADPH. Current time information in Pasuruan, ID. Molecular docking studies have been instrumental in identifying novel scaffolds that can bind to the active site of PTR1. The this compound structure could be explored for its potential to fit within the PTR1 active site and form favorable interactions.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is a fundamental goal of pharmacological research. This involves investigating its impact on intracellular processes and the nature of the chemical interactions that govern its activity.

Mechanistic Investigations of Intracellular Perturbations (e.g., Calcium Overloading)

While direct evidence of this compound causing calcium overloading is not available, studies on related compounds suggest a potential for interaction with calcium signaling pathways. For example, N-bromoacetamide (NBA), a structurally simpler compound, has been shown to affect the function of calcium-activated potassium channels. In studies on rat skeletal muscle, NBA was found to remove a calcium-dependent component of channel opening, rendering the channel insensitive to intracellular calcium concentrations. This suggests that the acetamide moiety, or its bromo-derivative, can interact with proteins involved in calcium signaling.

Intracellular calcium homeostasis is a tightly regulated process, and its disruption can lead to various cellular responses. Further research would be necessary to determine if this compound can modulate intracellular calcium levels, either by interacting with ion channels, pumps, or calcium-binding proteins.

Role of Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

The bromine atom in this compound can participate in a specific type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. This interaction is directional and can be a significant contributor to the binding affinity and specificity of a ligand for its biological target.

In addition to halogen bonding, other non-covalent interactions are also critical for the molecular recognition of this compound. These include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors. These interactions are highly directional and play a key role in defining the specific binding of a molecule to its target. A crystallographic study of the closely related N-(3-Bromophenyl)acetamide revealed the presence of intermolecular N-H···O hydrogen bonding.

π-Stacking: The aromatic phenyl ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

The interplay of these various non-covalent interactions dictates the binding affinity and selectivity of this compound for its biological targets, ultimately determining its pharmacological effects.

Application as a Chemical Probe or Intermediate in Biological Research Tool Synthesis

The utility of a compound as a chemical probe or a synthetic intermediate is contingent on its demonstrated biological activity or its suitability for chemical modification to explore biological systems. Despite the theoretical potential for this compound to serve in these roles, there is a lack of published research to substantiate such applications.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration in Target Identification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, involving the synthesis and biological testing of a series of related compounds to understand how specific structural features influence their biological activity. This iterative process is crucial for optimizing lead compounds and identifying their molecular targets. However, no studies have been found that describe the synthesis of analogs of this compound for the purpose of exploring SAR or for target identification.

Development of Tool Compounds for Pathway Elucidation

Tool compounds are potent and selective small molecules used to probe biological pathways and elucidate the functions of specific proteins. The development of such tools often begins with a molecule that exhibits a desired biological effect. Subsequently, this initial hit is chemically modified to enhance its properties for research applications. There are no available records of this compound being used as a scaffold or precursor for the development of tool compounds aimed at pathway elucidation.

Future Directions and Advanced Research Frontiers for N 3 Bromophenyl 2 Methoxyacetamide

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For N-(3-bromophenyl)-2-methoxyacetamide, these computational tools can accelerate the discovery of its potential applications by predicting its physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this predictive revolution. mdpi.comnih.gov By training algorithms on datasets of molecules with similar structural features, it is possible to forecast properties of new compounds with a high degree of accuracy. For this compound, ML models can be trained on existing data for other N-aryl acetamides and brominated aromatic compounds to predict a range of crucial parameters. researchgate.net This data-driven approach bypasses the need for extensive, time-consuming, and often costly experimental work in the initial stages of research. mdpi.com

Future research will likely focus on developing bespoke ML models specifically for halogenated acetamides. These models will be able to predict with high confidence various properties of this compound, as illustrated in the hypothetical data table below.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound using Machine Learning Models.

PropertyPredicted ValuePotential Implication
Aqueous Solubility (LogS)-2.5Moderate solubility, suitable for biological studies.
Lipophilicity (LogP)2.8Good membrane permeability.
Blood-Brain Barrier PermeabilityHighPotential for CNS-related applications.
Cytochrome P450 2D6 InhibitionLowReduced risk of drug-drug interactions.
Oral Bioavailability>80%Suitable for oral administration in therapeutic applications.

These values are hypothetical and for illustrative purposes only. They represent the type of data that can be generated using predictive ML models.

Exploration of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on developing more sustainable and efficient methods for its synthesis.

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant amounts of waste. catalyticamidation.info Catalytic amidation, using environmentally benign catalysts, presents a greener alternative. catalyticamidation.infocatalyticamidation.info Research in this area will aim to identify robust and recyclable catalysts for the direct amidation of 3-bromoaniline (B18343) with a suitable methoxyacetylating agent. Boronic acid catalysts, for example, have shown promise in promoting amide bond formation with water as the only byproduct. catalyticamidation.info

Another avenue of exploration is the use of mechanochemistry, where mechanical force, such as ball milling, is used to drive chemical reactions in the absence of bulk solvents. nih.gov This solvent-free approach significantly reduces the environmental impact of the synthesis. The development of a mechanochemical route to this compound would be a significant step towards a truly sustainable manufacturing process.

The table below compares a potential green synthetic route with a traditional approach.

Table 2: Comparison of a Traditional vs. a Green Synthetic Route for this compound.

ParameterTraditional Route (e.g., Acyl Chloride)Green Route (e.g., Catalytic Amidation)
ReagentsThionyl chloride, organic baseBoronic acid catalyst
SolventDichloromethane (B109758)Minimal or no solvent
ByproductsHCl, saltsWater
Atom EconomyLowHigh
Environmental ImpactHighLow

Future research will also explore the use of biocatalysis, employing enzymes to perform the amidation reaction with high selectivity and under mild conditions. researchgate.net

Development of Advanced Computational Methodologies for Complex Biomolecular Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent or biological probe. Advanced computational methodologies, such as molecular dynamics (MD) simulations and docking studies, are invaluable tools in this endeavor.

MD simulations can provide a dynamic picture of how the molecule binds to a target protein, revealing the key interactions that stabilize the complex. nih.govbiorxiv.org For this compound, MD simulations can elucidate the role of the bromine atom in forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. rsc.org The simulations can also shed light on the conformational flexibility of the methoxyacetamide side chain and its influence on binding affinity.

Docking studies can be used to screen large libraries of proteins to identify potential binding partners for this compound. nih.gov This can help in identifying both on-target and off-target interactions, which is crucial for predicting the efficacy and potential side effects of a drug candidate.

The following table illustrates the type of data that can be generated from such computational studies.

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target.

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.5Strong predicted binding to the target.
Key InteractionsHalogen bond with backbone carbonyl, Hydrogen bond with catalytic lysine, Hydrophobic interactions with gatekeeper residue.Specific interactions that contribute to binding affinity.
Ligand Efficiency0.35Favorable balance of potency and size.

These values are hypothetical and for illustrative purposes only.

Future advancements in computational power and algorithms will enable even more accurate and longer-timescale simulations, providing unprecedented insights into the biomolecular interactions of this compound. rsc.org

Discovery of Unexplored Molecular Targets and Mechanistic Pathways

A key area of future research will be the identification of novel molecular targets for this compound and the elucidation of its mechanism of action. The unique combination of a bromophenyl group and a methoxyacetamide moiety suggests that it may interact with a range of biological targets that are currently underexplored. nih.gov

The bromine atom, for instance, can participate in halogen bonding, which can confer high affinity and selectivity for specific protein binding sites. rsc.org This opens up the possibility of targeting proteins that have been traditionally considered "undruggable." nih.gov High-throughput screening campaigns, coupled with the computational methods described in the previous section, will be instrumental in identifying these novel targets.

Furthermore, the methoxyacetamide group can act as a hydrogen bond donor and acceptor, as well as engaging in other non-covalent interactions. This versatility could allow the molecule to modulate the activity of a wide range of enzymes or receptors. Mechanistic studies, including enzymatic assays and cell-based experiments, will be crucial to unravel the specific pathways through which this compound exerts its biological effects. nih.gov

Research could focus on targets where substituted acetamides have already shown promise, such as butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Role in Materials Science as a Chemical Building Block

Beyond its potential biological applications, this compound holds promise as a versatile building block in materials science. The presence of both a bromo substituent and an amide group provides two distinct chemical handles for incorporation into larger molecular architectures.

The bromine atom can be readily transformed into other functional groups via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward synthesis of a wide array of derivatives with tailored properties. For example, it could be used to create functional polymers with specific optical or electronic properties.

The acetamide (B32628) group, with its capacity for hydrogen bonding, can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. rsc.orgnih.gov This could lead to the development of novel gels, liquid crystals, or other functional materials with applications in areas such as sensing, catalysis, or drug delivery.

Future research in this area will likely focus on the synthesis and characterization of polymers and supramolecular assemblies derived from this compound. The properties of these new materials will be investigated with a view to developing advanced functional materials with tailored properties.

Table 4: Potential Applications of this compound in Materials Science.

Material TypeSynthetic StrategyPotential Application
Functional PolymersPolymerization via cross-coupling of the bromo group.Organic light-emitting diodes (OLEDs), sensors.
Supramolecular GelsSelf-assembly driven by hydrogen bonding of the amide group.Drug delivery, tissue engineering.
Liquid CrystalsIncorporation into mesogenic structures.Display technologies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-bromophenyl)-2-methoxyacetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic acylation. A proposed route involves reacting 3-bromoaniline with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and low temperatures (0–5°C) are critical to suppress side reactions like hydrolysis .
  • Optimization : Yield and purity depend on stoichiometric ratios (e.g., 1:1.2 aniline:acyl chloride), reaction time (2–4 hours), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.3–3.5 ppm for 1H; δ ~55–60 ppm for 13C) and the amide proton (δ ~8.5–9.0 ppm, broad) .
  • Mass Spectrometry (MS) : Confirm molecular weight (214.06 g/mol) via ESI-MS or MALDI-TOF, prioritizing the [M+H]+ ion at m/z 215.06 .
  • X-ray Crystallography : Orthogonal crystal system (space group P212121) with lattice parameters a = 4.78 Å, b = 18.77 Å, c = 19.38 Å provides structural validation .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence reactivity in nucleophilic substitution reactions compared to halogen or methyl substituents?

  • Mechanistic Insight : The methoxy group’s electron-donating (+M) effect deactivates the aromatic ring, reducing electrophilic substitution rates at the meta position. In contrast, bromine’s electron-withdrawing (-I) effect enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura) .
  • Experimental Design : Compare reaction kinetics using substituent-specific probes (e.g., iodine displacement in SNAr reactions). Monitor via HPLC to quantify substitution efficiency .

Q. What strategies resolve contradictory data in biological activity studies, particularly in antimicrobial vs. anticancer assays?

  • Data Contradiction Analysis :

  • Concentration Dependency : Antimicrobial activity may peak at lower concentrations (e.g., IC50 = 10 µM) due to membrane disruption, while anticancer effects require higher doses (IC50 = 50–100 µM) for apoptosis induction .
  • Assay Variability : Validate using multiple cell lines (e.g., E. coli ATCC 25922 for antimicrobial; MCF-7 for anticancer) and standardized protocols (CLSI/MTT assays) .

Q. How can computational methods predict metabolic pathways, and what in vitro validation steps are necessary?

  • In Silico Tools : Use in silico metabolism prediction (e.g., GLORYx, Cytochrome P450 docking) to identify likely Phase I metabolites (e.g., O-demethylation at the methoxy group) .
  • Validation : Synthesize predicted metabolites and confirm via LC-MS/MS. Compare with hepatocyte incubation studies (rat/human microsomes) to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.